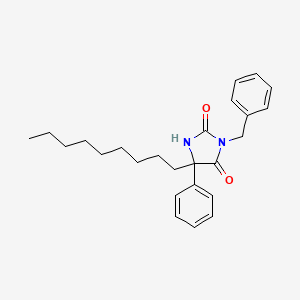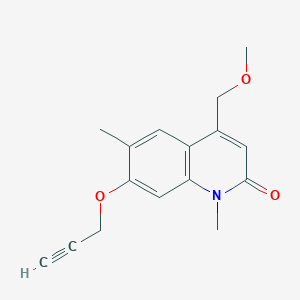
2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- is a complex organic compound with a unique structure that includes a quinolinone core, methoxymethyl, dimethyl, and propynyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- typically involves multiple steps. One common method includes the alkylation of a quinolinone derivative with methoxymethyl and dimethyl groups, followed by the introduction of the propynyloxy group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The propynyloxy group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized quinolinone compounds.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target molecules and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-b)phenazine
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
Compared to similar compounds, 2(1H)-Quinolinone, 4-(methoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- stands out due to its unique combination of functional groups and the quinolinone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
828277-18-5 |
|---|---|
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
4-(methoxymethyl)-1,6-dimethyl-7-prop-2-ynoxyquinolin-2-one |
InChI |
InChI=1S/C16H17NO3/c1-5-6-20-15-9-14-13(7-11(15)2)12(10-19-4)8-16(18)17(14)3/h1,7-9H,6,10H2,2-4H3 |
Clave InChI |
ZEAUSNUCWRNVDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1OCC#C)N(C(=O)C=C2COC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)
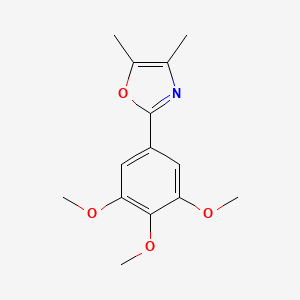
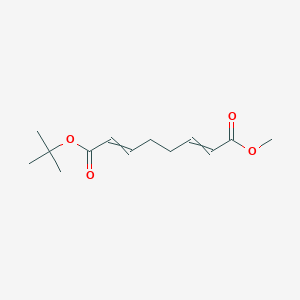
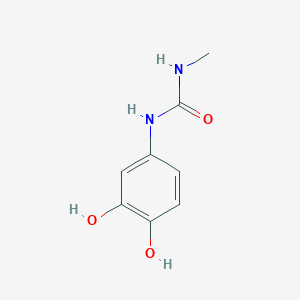
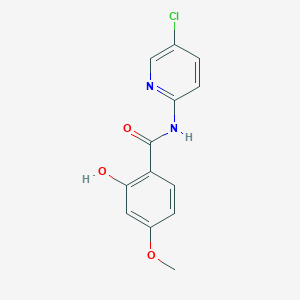

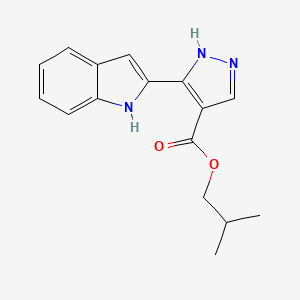
![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
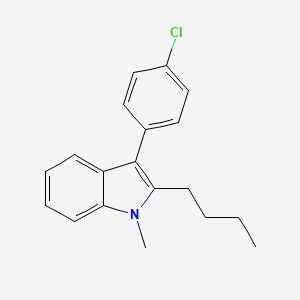
![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)
